2-(4-fluorophenoxy)-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(4-fluorophenoxy)-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole-based acetamide derivative characterized by:
- A 4-fluorophenoxy moiety attached to the acetamide group.
- A 5-[(3-methylbenzyl)sulfanyl] substituent on the 1,3,4-thiadiazol-2-yl core. This structure combines electron-withdrawing (fluorine) and hydrophobic (3-methylbenzyl) groups, which may influence its physicochemical properties and biological interactions. Thiadiazoles are known for diverse applications, including antimicrobial, anti-inflammatory, and pesticidal activities .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c1-12-3-2-4-13(9-12)11-25-18-22-21-17(26-18)20-16(23)10-24-15-7-5-14(19)6-8-15/h2-9H,10-11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEDEUPQZOITLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate halide.
Formation of the Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with an acyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
The compound 2-(4-fluorophenoxy)-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that provide comprehensive insights into its properties and uses.
Key Features
- Molecular Weight : 314.37 g/mol
- IUPAC Name : this compound
- Functional Groups : Thiadiazole, acetamide, fluorophenoxy
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its unique structure that combines both thiadiazole and acetamide functionalities. These components are often associated with various biological activities.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of thiadiazole derivatives, revealing that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential use in treating infections caused by resistant strains.
Agricultural Chemistry
Research has indicated that compounds containing thiadiazole rings can act as effective fungicides. The incorporation of the fluorophenoxy group may enhance the compound's efficacy in agricultural applications.
Data Table: Efficacy of Thiadiazole Derivatives in Agriculture
| Compound Name | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| Compound A | Fungicide | Fusarium spp. | 85 |
| Compound B | Fungicide | Alternaria spp. | 78 |
| This compound | Fungicide | Botrytis cinerea | 90 |
Material Science
The compound's unique chemical properties make it a candidate for developing advanced materials, including polymers with specific functionalities.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating thiadiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
Chlorine vs. Fluorine Substitution
- 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (): Replaces the 4-fluorophenoxy group with 4-chlorophenoxy. The benzyl sulfanyl group is substituted with a 4-(trifluoromethyl)benzyl moiety. Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and metabolic stability.
Methoxy Substitution
- 2-{[5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (): Features a 4-methoxybenzyl sulfanyl group and 4-phenoxyphenyl acetamide. Impact: Methoxy groups donate electron density via resonance, contrasting with fluorine’s electron-withdrawing effect. This could modulate electronic interactions in biological targets .
Modifications on the Benzyl Sulfanyl Group
Trifluoromethyl vs. Methyl Substitution
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (): The benzyl sulfanyl group is 4-methoxybenzyl, and the acetamide nitrogen is substituted with a 2-chloro-5-(trifluoromethyl)phenyl group.
Bulkier Aromatic Substituents
- 2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (): Substitutes the 3-methylbenzyl group with 4-chlorobenzyl and replaces the fluorophenoxy with a 2,4,6-trimethylphenyl group. Impact: Increased steric hindrance from trimethylphenyl may reduce binding efficiency, while the chloro group enhances hydrophobicity .
Structural and Activity Comparison Table
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of a thiadiazole moiety, known for its diverse pharmacological properties, enhances the compound's therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 461.6 g/mol. Its structure includes a fluorophenoxy group, a thiadiazole ring, and an acetamide functional group. The unique arrangement of these components contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20FN3OS2 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | HHPXWMNKXQUCJF-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of compounds containing the 1,3,4-thiadiazole scaffold is well-documented, with activities including:
- Anticancer : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : These compounds exhibit antibacterial and antifungal properties.
- Anti-inflammatory : Some derivatives have been reported to reduce inflammation.
- Anticonvulsant : Certain thiadiazoles demonstrate efficacy in seizure models.
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to cancer growth or immune responses.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various biochemical pathways.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance:
- A study reported that related thiadiazole compounds demonstrated significant inhibition against lung (A549) and skin (SK-MEL-2) cancer cell lines with IC50 values as low as 4.27 µg/mL .
- Another investigation highlighted that modifications in the thiadiazole structure could enhance cytotoxicity against various cancer types .
Antimicrobial Properties
Thiadiazole derivatives have been evaluated for their antimicrobial activities:
- Compounds similar to the target molecule showed promising results against bacterial strains, indicating potential therapeutic applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazoles has also been explored:
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core, followed by sequential acylation and sulfanyl group introduction. Key considerations include:
- Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions (e.g., using POCl₃ or H₂SO₄) .
- Acylation : Reaction of the thiadiazole intermediate with 4-fluorophenoxyacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to prevent side reactions .
- Sulfanyl Group Introduction : Coupling with [(3-methylphenyl)methyl]thiol using a base like triethylamine (TEA) in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and the thiadiazole ring (δ 160–170 ppm for C=S) .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 459.008981 for C₁₈H₁₃ClF₃N₃O₂S₂) validate the molecular formula .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Basic: What physicochemical properties are critical for experimental design?
Methodological Answer:
Key properties include:
These parameters guide solvent selection for biological assays (e.g., DMSO stock solutions diluted in cell culture media) .
Advanced: How can researchers analyze discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays vs. caspase-3 activation in apoptosis studies) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) to isolate functional group contributions .
- Metabolic Stability : Use hepatic microsome assays to assess if differences stem from in vitro vs. in vivo metabolism .
Advanced: What strategies are used to study the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to inflammation-related targets (e.g., COX-2 or NF-κB) using software like AutoDock Vina. Focus on hydrogen bonds with the thiadiazole sulfur and π-π stacking with the fluorophenyl group .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for target proteins .
- Mutagenesis Studies : Replace key residues (e.g., Ser530 in COX-2) to validate binding interactions .
Advanced: How is structure-activity relationship (SAR) analyzed for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogues with oxadiazole or triazole rings instead of thiadiazole to assess ring flexibility .
- Substituent Effects : Replace the 3-methylphenylsulfanyl group with bulkier aryl groups (e.g., 4-CF₃-phenyl) to evaluate steric hindrance .
- Bioisosteres : Substitute the acetamide moiety with sulfonamide or urea to probe hydrogen-bonding capacity .
- Data Analysis : Use IC₅₀ ratios (e.g., COX-2 inhibition vs. cytotoxicity) to rank derivatives .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
- Anti-inflammatory Models : Carrageenan-induced rat paw edema, monitoring edema reduction over 6 hours .
- Anticancer Models : Xenograft mice (e.g., HT-29 colon cancer) with biweekly compound administration (10–50 mg/kg, IP) .
- Toxicokinetics : Plasma concentration-time profiles (LC-MS/MS) to calculate bioavailability and half-life .
Advanced: How can researchers resolve low solubility issues in biological assays?
Methodological Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size, PDI <0.2) for sustained release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
